

Technical Guide: Stachydrine Hydrochloride in Biomedical Research

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Stachydrine hydrochloride,(S)

Cat. No.: B11936708

[Get Quote](#)

Mechanistic Profiling, Experimental Protocols, and Translational Potential

Executive Summary

Stachydrine hydrochloride (Sta-HCl), a proline betaine alkaloid primarily derived from *Leonurus japonicus* (Motherwort), has emerged as a potent modulator of cardiovascular and neurological signaling. Unlike non-specific antioxidants, Sta-HCl exhibits targeted inhibition of the CaMKII/HDAC4/MEF2C axis and activation of the SIRT1-Nrf2 pathway. This guide provides a rigorous technical framework for investigating Sta-HCl, synthesizing pharmacokinetic data, validated experimental protocols, and mechanistic insights to support reproducible preclinical research.

Chemical Identity & Handling

Self-validating protocols begin with accurate compound handling. Sta-HCl is hygroscopic and sensitive to aqueous degradation.

Physicochemical Profile

Parameter	Specification	Notes for Experimental Design
CAS Number	4136-37-2	Use for vendor verification.
Molecular Weight	179.64 g/mol	Use this value for Molarity calculations (not free base MW).
Solubility (Water)	~100 mg/mL	Freely soluble. Preferred solvent for in vivo gavage.
Solubility (DMSO)	~50–100 mg/mL	Soluble. Preferred solvent for in vitro stock solutions.
Stability	Hygroscopic	Store powder at -20°C, desiccated.

Protocol A: Preparation of Stock Solutions

Objective: Create stable stock for cell culture without precipitation or degradation.

- Solvent Choice: Use sterile DMSO for long-term storage stocks (100 mM). Avoid aqueous stocks for storage >24 hours due to potential hydrolysis.
- Calculation: To prepare 1 mL of 100 mM stock:
 - Weigh 17.96 mg of Stachydrine HCl.
 - Dissolve in 1 mL of anhydrous DMSO.
 - Vortex for 30 seconds until clear.
- Storage: Aliquot into 20 μ L volumes in light-protected tubes. Store at -80°C (stable for 6 months).
- Working Solution: Dilute 1:1000 in culture medium for a final concentration of 100 μ M. Ensure final DMSO concentration is <0.1%.

Pharmacokinetics & Bioavailability

Understanding the PK profile is critical for defining relevant dosing windows in animal models.

Sta-HCl exhibits "flash" pharmacokinetics: rapid absorption but short half-life, necessitating frequent dosing or sustained-release formulations for chronic studies.

Table 1: Pharmacokinetic Parameters in Rat Plasma (Oral Administration)

Parameter	Value (Mean ± SD)	Interpretation
Dose	~166 mg/kg (Extract eq.) ^[1]	High dose required due to rapid clearance.
Tmax	0.75 ± 0.27 h	Rapidly absorbed from the GI tract.
Cmax	1608 ± 267 ng/mL	Achieves therapeutic plasma levels quickly.
t1/2 (Half-life)	1.64 h	Rapid elimination; suggests BID (twice daily) dosing may be superior to QD.

| Bioavailability | Low/Moderate | Limited by rapid metabolism and excretion.^[1] |

“

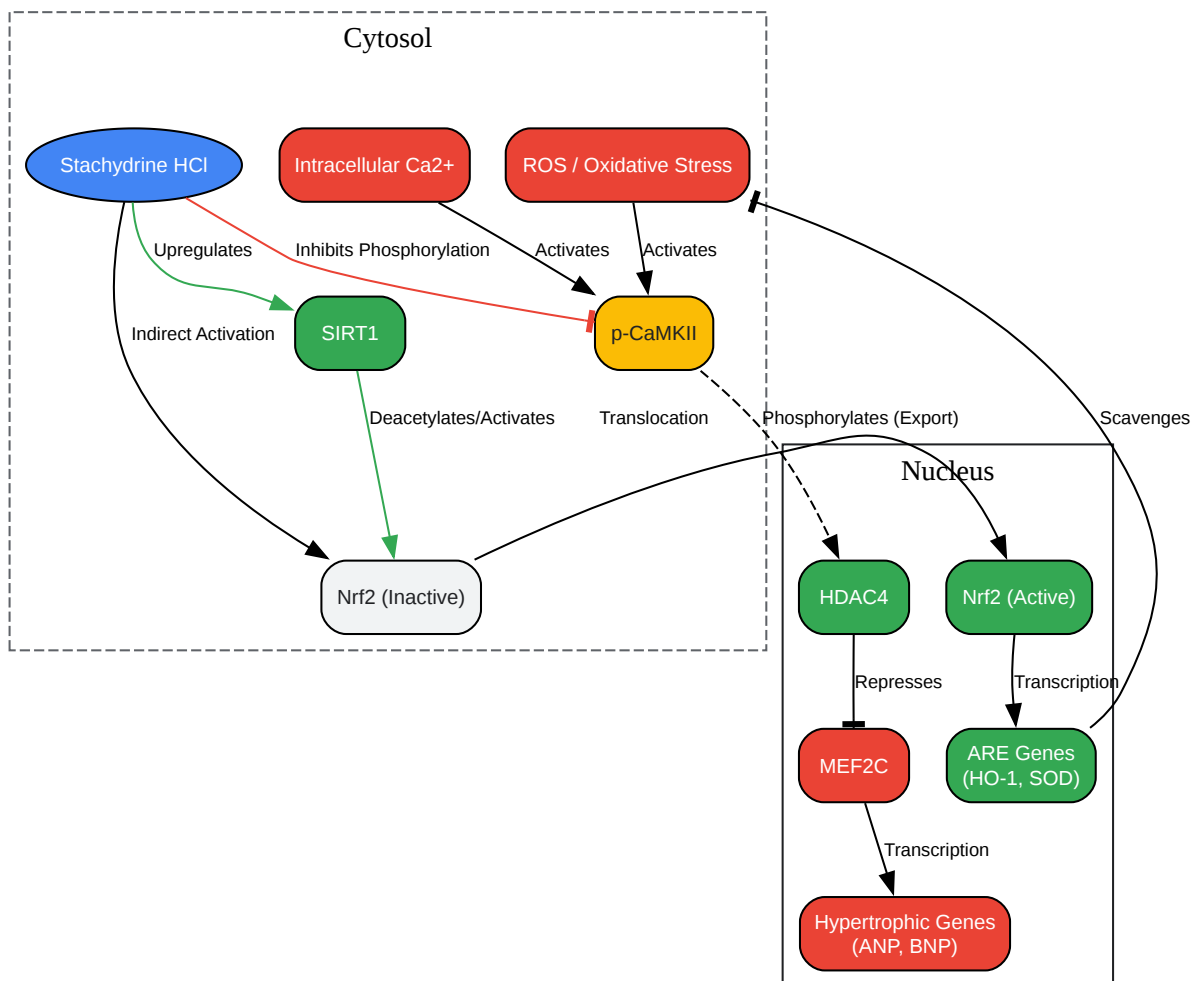
Citation: Pharmacokinetic data derived from LC-MS/MS studies of Leonurus extracts in Wistar rats [1, 8].

Mechanistic Profiling Core Signaling Architecture

Sta-HCl exerts cardioprotection primarily by preventing the "calcium leak" in cardiomyocytes and mitigating oxidative stress.

- **Anti-Hypertrophic Pathway:** Sta-HCl inhibits the phosphorylation of CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). This prevents the nuclear export of HDAC4, thereby repressing MEF2C-dependent transcription of hypertrophic genes (e.g., ANP, BNP).
- **Antioxidant Pathway:** Sta-HCl upregulates SIRT1, which deacetylates and activates Nrf2. Translocation of Nrf2 to the nucleus drives the expression of HO-1 and SOD, neutralizing ROS generated by NOX2.

Visualization: Molecular Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Figure 1. Dual mechanism of Stachydrine HCl. It blocks CaMKII-dependent hypertrophy and activates the SIRT1-Nrf2 antioxidant defense.

In Vivo Preclinical Studies

Validated Animal Models

To replicate therapeutic effects, the following models and dosing regimens are recommended based on literature consensus [2, 3, 7].

Model 1: Transverse Aortic Constriction (TAC) - Pressure Overload

- Species: C57BL/6J Mice (Male, 8-10 weeks).
- Induction: Ligation of the transverse aorta (27-gauge needle) to induce pressure overload hypertrophy.
- Dosing Regimen:
 - Drug: Stachydrine HCl dissolved in saline.[2][3]
 - Dose: 12 mg/kg/day.
 - Route: Intragastric (Oral gavage).
 - Duration: 4 weeks, starting 1 day post-surgery.
- Endpoints: Echocardiography (LVEF, FS), Heart Weight/Body Weight ratio, Wheat Germ Agglutinin (WGA) staining.

Model 2: Isoproterenol (ISO) Induced Heart Failure

- Species: Wistar Rats or C57BL/6 Mice.
- Induction: Subcutaneous injection of ISO (5 mg/kg/day) for 7-14 days.
- Dosing Regimen:
 - Dose: 6–12 mg/kg/day (Mice) or equivalent adjusted for rats.
 - Route: Oral gavage.[1]
- Mechanism Verified: Prevention of β 1-adrenergic receptor downregulation and inhibition of fibrosis [7].

In Vitro Profiling & Protocols

Cell Models

- H9c2 Myoblasts: Suitable for initial screening of hypoxia/reoxygenation (H/R) injury.
- Neonatal Rat Cardiomyocytes (NRCMs): Gold standard for hypertrophy studies (PE-induced).
- Adult Mouse Cardiomyocytes: Required for calcium handling/spark studies.

Protocol B: Hypoxia/Reoxygenation (H/R) Assay

Objective: Assess Sta-HCl protection against ischemia-reperfusion injury in H9c2 cells [4, 9].

- Seeding: Plate H9c2 cells at

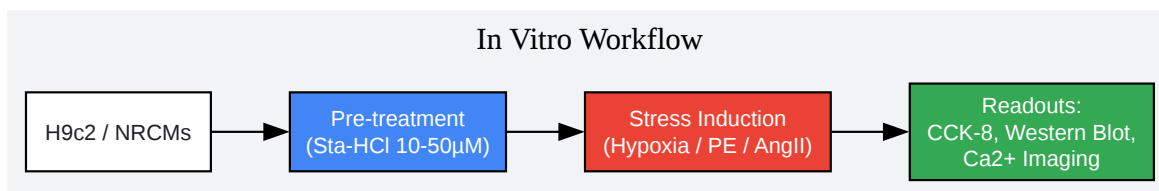
cells/well in 96-well plates. Culture for 24h.
- Pre-treatment: Replace medium with DMEM containing Sta-HCl (Concentrations: 10, 20, 50 μ M) for 24h.
 - Control: Vehicle only.
- Hypoxia Induction: Replace medium with glucose-free/serum-free DMEM. Place cells in a hypoxia chamber (

) for 6 hours.
- Reoxygenation: Replace medium with normal high-glucose DMEM containing Sta-HCl. Return to normoxia (

) for 12 hours.
- Readout:
 - Viability: CCK-8 assay (OD 450nm).
 - Apoptosis: TUNEL staining or Caspase-3 activity assay.

- ROS: DCFH-DA staining (Flow cytometry or Fluorescence microscopy).

Visualization: Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Figure 2.[4][5] Standardized in vitro workflow for evaluating Stachydrine efficacy.

Safety & Toxicology

Stachydrine HCl exhibits a favorable safety profile, essential for its potential as a therapeutic agent.

- Acute Toxicity: Oral administration of 20 mg/kg/day for 7 days in mice showed no significant alterations in hepatic (ALT/AST) or renal (BUN/Creatinine) markers [10].[6]
- Cytotoxicity: In H9c2 cells, concentrations up to 100 µM do not significantly affect cell viability under normoxic conditions.
- LD50: While specific LD50 values for the hydrochloride salt are rarely cited in isolation, the parent extract (Leonurus) and the compound itself are considered low-toxicity. High doses (up to 166 mg/kg) have been used in PK studies without acute lethality [8].

References

- Li, X. et al. (2013). Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS. [7] Journal of Pharmaceutical and Biomedical Analysis. [Link](#)
- Wang, S.N. et al. (2020). Stachydrine hydrochloride alleviates pressure overload-induced heart failure and calcium mishandling on mice. Journal of Ethnopharmacology. [Link](#)

- Cao, T.T. et al. (2017). Stachydrine ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway. Cellular Physiology and Biochemistry. [Link](#)
- Zhang, Y. et al. (2023). Stachydrine ameliorates hypoxia reoxygenation injury of cardiomyocyte via enhancing SIRT1-Nrf2 pathway. Molecular Medicine Reports. [Link](#)
- Liu, X. et al. (2019). Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β 1 Fibrogenic Axis. Frontiers in Pharmacology. [Link](#)
- TargetMol. (n.d.). Stachydrine Hydrochloride Product Information & Solubility. [Link](#)
- Hu, P. et al. (2022). Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α -1,6-Fucosylation on N-Glycosylation of β 1AR.[5] Frontiers in Pharmacology. [Link](#)
- Zeng, Y. et al. (2024).[5] Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Frontiers in Pharmacology. [Link](#)
- MedChemExpress. (n.d.). Stachydrine hydrochloride Protocols and Solubility. [Link](#)
- Zhang, J. et al. (2025). Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway. International Immunopharmacology. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 3. Stachydrine Hydrochloride | NF- κ B | TargetMol [[targetmol.com](https://www.targetmol.com)]
- 4. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]

- [5. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Simultaneous determination and pharmacokinetic study of stachydrine and leonurine in rat plasma after oral administration of Herba Leonuri extract by LC-MS/MS - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Stachydrine Hydrochloride in Biomedical Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11936708/docs#technical-guide-stachydrine-hydrochloride-in-biomedical-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check